
Benzamide, 4-bromo-N-(trimethylsilyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide, 4-bromo-N-(trimethylsilyl)-: is an organic compound with the molecular formula C10H14BrNOSi. It is a derivative of benzamide, where the amide nitrogen is substituted with a trimethylsilyl group and the benzene ring is substituted with a bromine atom at the para position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, 4-bromo-N-(trimethylsilyl)- typically involves the reaction of 4-bromobenzoyl chloride with trimethylsilylamine. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product. The general reaction scheme is as follows:
4-bromobenzoyl chloride+trimethylsilylamine→Benzamide, 4-bromo-N-(trimethylsilyl)-+HCl
Industrial Production Methods: While specific industrial production methods for Benzamide, 4-bromo-N-(trimethylsilyl)- are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The bromine atom in Benzamide, 4-bromo-N-(trimethylsilyl)- can undergo nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and various amines.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common. Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Hydrolysis: The trimethylsilyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, potassium cyanide, amines; typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate, chromium trioxide; usually performed in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; conducted in anhydrous solvents like ether or tetrahydrofuran.
Major Products:
Substitution Reactions: Products include azides, nitriles, and substituted amines.
Hydrolysis: The major product is the corresponding amine.
Aplicaciones Científicas De Investigación
Chemistry: Benzamide, 4-bromo-N-(trimethylsilyl)- is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the preparation of various derivatives for research purposes.
Biology and Medicine: The compound’s derivatives have potential applications in medicinal chemistry. They can be used to develop new pharmaceuticals with improved efficacy and reduced side effects. Research is ongoing to explore its potential as an antimicrobial and anticancer agent.
Industry: In the industrial sector, Benzamide, 4-bromo-N-(trimethylsilyl)- is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for use in the production of polymers, resins, and other advanced materials.
Mecanismo De Acción
The mechanism of action of Benzamide, 4-bromo-N-(trimethylsilyl)- is primarily based on its ability to undergo nucleophilic substitution reactions. The bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom to which it is attached. This reactivity is exploited in various synthetic applications to introduce different functional groups into the molecule.
Comparación Con Compuestos Similares
4-Bromo-N,N-bis(trimethylsilyl)aniline: Similar in structure but with two trimethylsilyl groups attached to the nitrogen atom.
4-Bromo-N-(6-methyl-pyridin-2-yl)-benzamide: Contains a pyridine ring instead of a trimethylsilyl group.
Uniqueness: Benzamide, 4-bromo-N-(trimethylsilyl)- is unique due to the presence of both a bromine atom and a trimethylsilyl group. This combination imparts distinct reactivity and properties, making it a versatile intermediate in organic synthesis. Its ability to undergo various substitution reactions while maintaining stability under different conditions sets it apart from other similar compounds.
Propiedades
Número CAS |
61511-49-7 |
|---|---|
Fórmula molecular |
C10H14BrNOSi |
Peso molecular |
272.21 g/mol |
Nombre IUPAC |
4-bromo-N-trimethylsilylbenzamide |
InChI |
InChI=1S/C10H14BrNOSi/c1-14(2,3)12-10(13)8-4-6-9(11)7-5-8/h4-7H,1-3H3,(H,12,13) |
Clave InChI |
UFRBMTHJFPPIIQ-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)NC(=O)C1=CC=C(C=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


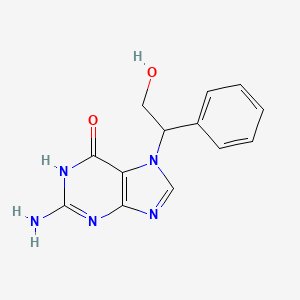
![3-(Cyclopropylmethyl)-2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylic acid](/img/structure/B11851381.png)
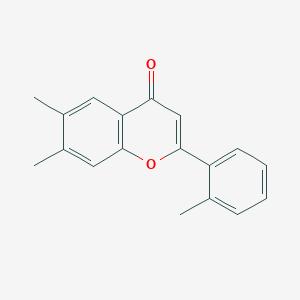

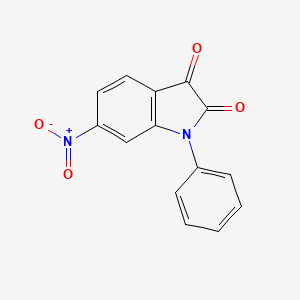
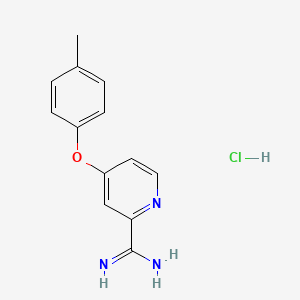
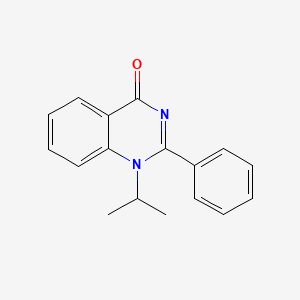
![5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 7-(1,1-dimethylethyl)-2-methyl-](/img/structure/B11851416.png)
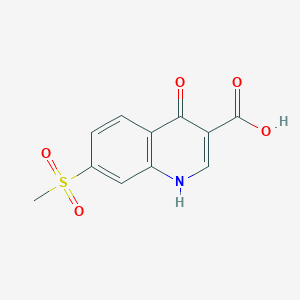
![1-Neopentyl-2',3'-dihydro-1'H-spiro[piperidine-4,4'-quinoline]](/img/structure/B11851429.png)
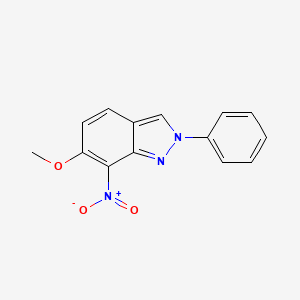


![4-(Furan-2-yl)-2-(3H-imidazo[4,5-c]pyridin-2-yl)thiazole](/img/structure/B11851458.png)
